molecular formula C21H22N2O3S2 B2746089 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919853-44-4

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2746089
CAS No.: 919853-44-4
M. Wt: 414.54
InChI Key: SXVXFJQYUKUWMO-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic organic compound featuring a thiazole core linked to a 3,4-dimethylphenyl group and an ethylsulfonyl-substituted phenylacetamide chain. The thiazole ring is a privileged structure in medicinal chemistry, known for its aromaticity and presence in numerous bioactive molecules and approved drugs . Compounds incorporating both thiazole and sulfonamide/sulfone groups are subjects of significant research interest, particularly in the development of novel antibacterial agents to address the challenge of drug-resistant bacterial infections . The specific molecular architecture of this compound, including its ethylsulfonyl moiety, is designed to modulate properties such as solubility and reactivity, making it a valuable chemical tool for researchers. This product is intended for non-human research applications only, strictly within laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-4-28(25,26)18-9-6-16(7-10-18)12-20(24)23-21-22-19(13-27-21)17-8-5-14(2)15(3)11-17/h5-11,13H,4,12H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVXFJQYUKUWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone under acidic conditions.

    Substitution Reactions:

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an appropriate acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring or the ethylsulfonyl group.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of increasing interest in scientific research due to its potential therapeutic applications. This article explores its applications, including biological activities, synthesis methods, and relevant case studies.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial efficacy of various thiazole compounds against multidrug-resistant pathogens. The compound demonstrated noteworthy activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Anticancer Properties

The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability at concentrations above 10 µM. For instance, the compound exhibited an IC50 value of approximately 15 µM against certain cancer cell lines, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with various diseases:

  • Acetylcholinesterase Inhibition : This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.
  • α-Glucosidase Inhibition : This activity is relevant for managing Type 2 diabetes mellitus by slowing carbohydrate absorption .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. Inhibition assays indicated IC50 values of approximately 25 µM for COX-1 and 30 µM for COX-2, suggesting its potential use in conditions characterized by chronic inflammation .

Case Study 1: Antibacterial Efficacy

A recent study published in a peer-reviewed journal evaluated the antibacterial activity of several thiazole derivatives, including the compound . The findings highlighted its effectiveness against multidrug-resistant strains, emphasizing its potential as a new therapeutic agent in combating antibiotic resistance.

Case Study 2: Cytotoxicity in Cancer Research

In a comparative study assessing various sulfonamide derivatives' cytotoxic effects on cancer cell lines, this compound was noted for its significant reduction in cell viability at concentrations exceeding 10 µM. The results suggest that it may interfere with cellular signaling pathways critical for tumor growth and survival.

Biological ActivityTest MethodologyResult
AntimicrobialMIC determinationEffective against MRSA
AnticancerMTT AssayIC50 = 15 µM
Enzyme InhibitionCOX inhibition assayCOX-1 IC50 = 25 µM; COX-2 IC50 = 30 µM

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to explore the biological activity of this compound through detailed analysis, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The thiazole ring is linked to a dimethylphenyl group and an ethylsulfonyl phenyl group, contributing to its pharmacological properties. The structural formula can be represented as follows:

N 4 3 4 dimethylphenyl thiazol 2 yl 2 4 ethylsulfonyl phenyl acetamide\text{N 4 3 4 dimethylphenyl thiazol 2 yl 2 4 ethylsulfonyl phenyl acetamide}

Anticancer Activity

Research indicates that compounds with thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways. The structure-activity relationship (SAR) suggests that modifications on the phenyl rings enhance cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various thiazole derivatives, including those similar to this compound, against several cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHT-2912.5Apoptosis induction
Similar Thiazole Derivative 1Jurkat8.0Caspase activation
Similar Thiazole Derivative 2HT-2915.0ROS generation

Anti-inflammatory Activity

In addition to anticancer effects, the compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

Mechanistic Insights

The anti-inflammatory mechanism involves the inhibition of nuclear factor kappa B (NF-kB), which plays a pivotal role in regulating immune response. Compounds with similar structures have been shown to decrease the production of nitric oxide (NO) and reactive oxygen species (ROS), as evidenced in macrophage models activated with lipopolysaccharide (LPS).

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its therapeutic application. Preliminary studies suggest moderate bioavailability with a reasonable safety profile; however, further investigations are warranted.

Summary of Key Studies

Recent literature highlights the versatility of thiazole compounds in drug discovery. For example:

  • Thiazoles as Antitumor Agents : A review indicates that thiazoles exhibit potent cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutic agents .
  • Anti-inflammatory Properties : Compounds containing thiazole rings have been reported to significantly reduce inflammation markers in preclinical models .
  • Mechanistic Studies : Investigations into the mechanisms of action reveal that these compounds often disrupt cellular signaling pathways involved in proliferation and inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous thiazole-acetamide derivatives from the evidence:

Compound Name / ID Substituents (Thiazole Ring) Substituents (Acetamide Phenyl) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Source
Target Compound 3,4-Dimethylphenyl 4-Ethylsulfonyl ~440 (estimated) Not reported Ethylsulfonyl, dimethylphenyl N/A
Compound 13 () 4-(p-Tolyl) 4-Methoxyphenylpiperazine 422.54 289–290 Methoxy, piperazine MMP inhibitors
Compound 5 () 4-Sulfamoylphenyl Phenyl ~400 (estimated) 269.0 Sulfamoyl, quinazolinone Antimicrobial
Compound 13 () 2-Oxo-2H-chromen-3-yl 2,4-Dichlorophenyl 446.30 216–220 Coumarin, dichlorophenyl α-Glucosidase inhibitors
GSK1570606A () 4-(Pyridin-2-yl) 4-Fluorophenyl ~340 (estimated) Not reported Fluorophenyl, pyridine Kinase inhibitors

Key observations :

  • Substituent effects : The ethylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to methoxy (Compound 13, ) or sulfamoyl (Compound 5, ). This may enhance polarity and influence binding to hydrophobic enzyme pockets .
  • Thermal stability : High melting points (>250°C) are common in thiazole-acetamide analogs (e.g., 269–315°C in ), suggesting the target compound may exhibit similar stability .

Q & A

Q. What are the standard synthetic routes for N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, and how are key intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Condensation of 3,4-dimethylphenyl-substituted thiazole precursors with activated acetamide derivatives under reflux conditions in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Step 2: Introduction of the ethylsulfonylphenyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like triethylamine or palladium complexes .
  • Intermediate characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to confirm structural integrity and purity at each step .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve the thiazole ring, ethylsulfonyl group, and acetamide connectivity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography: Optional for resolving stereochemical details in single-crystal forms .

Q. What are the critical physicochemical properties influencing its solubility and stability?

  • Solubility: Poor aqueous solubility due to hydrophobic aryl groups; DMSO or ethanol are preferred solvents for in vitro assays .
  • Stability: Degrades under prolonged UV exposure; storage at -20°C in amber vials is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts during synthesis?

  • Parameter optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent ratios, catalyst loading). For example, higher DCM:DMF ratios reduce side-product formation during thiazole-amide coupling .
  • Catalyst screening: Palladium-based catalysts improve coupling efficiency for sulfonyl group incorporation .
  • Byproduct analysis: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) identify impurities for iterative refinement .

Q. What experimental strategies are recommended to evaluate its biological activity against cancer cell lines?

  • In vitro assays: Use MTT or CellTiter-Glo® assays to measure IC50 values against HeLa or MCF-7 cells, with positive controls (e.g., doxorubicin) .
  • Mechanistic studies: Western blotting or flow cytometry to assess apoptosis (e.g., caspase-3 activation) or cell cycle arrest .
  • Dose-response curves: Test concentrations ranging from 1 nM to 100 µM to establish potency thresholds .

Q. How can contradictory data on its antimicrobial activity be resolved?

  • Assay standardization: Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and culture media across labs .
  • Structural analogs: Compare activity of derivatives (e.g., substituting ethylsulfonyl with methylsulfonyl groups) to identify critical pharmacophores .
  • Resistance testing: Perform minimum inhibitory concentration (MIC) assays with clinical pathogen strains to validate broad-spectrum potential .

Q. What computational methods are used to predict its interaction with biological targets?

  • Molecular docking: Software like AutoDock Vina models binding to kinases (e.g., EGFR) or tubulin, guided by crystallographic data of similar thiazole derivatives .
  • Molecular Dynamics (MD) simulations: Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • ADMET prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. How does the ethylsulfonyl group influence its pharmacokinetic profile compared to analogs?

  • Metabolic stability: The sulfonyl group reduces CYP450-mediated metabolism, enhancing plasma half-life in rodent models .
  • Tissue penetration: Compared to methylsulfonyl analogs, the ethyl chain improves blood-brain barrier permeability in computational models .

Methodological Considerations

Q. What protocols are recommended for assessing purity and scalability in preclinical batches?

  • Purity assessment: HPLC with UV detection (λ = 254 nm); acceptance criteria ≥95% purity .
  • Scalability: Pilot-scale reactions (10–100 g) using continuous flow reactors to maintain temperature control and mixing efficiency .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced degradation: Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (humid) for 14 days .
  • Analytical monitoring: LC-MS tracks degradation products (e.g., hydrolysis of the acetamide group) .

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